molecular formula C23H24ClN3OS B2987333 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226441-37-7

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2987333
M. Wt: 425.98
InChI Key: VDNHABLYDGYVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3OS and its molecular weight is 425.98. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A series of azole-containing piperazine derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated moderate to significant activity against various strains, indicating the potential of such compounds in the development of new antimicrobial and antifungal agents (Gan, Fang, & Zhou, 2010).

Computational Studies

  • Computational studies have been conducted on imidazole and its derivatives to understand their chemical reactions and properties. For instance, the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including structures similar to the compound of interest, has been investigated. These studies provide valuable insights into the reactivity and potential applications of such compounds in synthetic chemistry (Erdogan & Erdoğan, 2019).

Antiviral Activity

  • Research into the synthesis and reaction of 1H-pyrazolo and pyrido derivatives, which share some structural similarities with the target compound, has identified potential antiviral properties. These findings suggest the possibility of exploring similar compounds for antiviral applications (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis Methodologies

  • The development of novel synthesis methodologies for imidazo[2,1-b]thiazol-5-amine derivatives via one-pot, four-component reactions showcases the potential for innovative approaches to synthesizing compounds with similar structural elements. This research could inform methods for synthesizing the compound , exploring its properties and applications (Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3OS/c1-17-5-7-18(8-6-17)21-15-25-23(27(21)20-11-9-19(24)10-12-20)29-16-22(28)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNHABLYDGYVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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